2-Bromo-6-(difluoromethyl)-3-fluoropyridine
Description
Propriétés
Formule moléculaire |
C6H3BrF3N |
|---|---|
Poids moléculaire |
225.99 g/mol |
Nom IUPAC |
2-bromo-6-(difluoromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3(8)1-2-4(11-5)6(9)10/h1-2,6H |
Clé InChI |
HGPMGFISJZFOIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1F)Br)C(F)F |
Origine du produit |
United States |
Méthodes De Préparation
General Synthetic Strategies
The synthesis of 2-Bromo-6-(difluoromethyl)-3-fluoropyridine typically involves:
- Halogenation of aminopyridines or nitropyridines to introduce bromine at the 2-position.
- Fluorination at the 3-position of the pyridine ring.
- Introduction of the difluoromethyl group at the 6-position, often via nucleophilic substitution or radical methods.
These steps can be executed sequentially or combined depending on the starting materials and desired yields.
Halogenation via Diazotization and Bromination
A common approach to introduce bromine at the 2-position of pyridines involves the diazotization of 2-aminopyridines in the presence of hydrobromic acid and bromine, followed by substitution of the diazonium group with bromine.
-
- Dissolve 2-aminopyridine in concentrated hydrobromic acid (48% w/w).
- Cool the solution below 5°C.
- Add bromine slowly while maintaining the temperature below 5°C.
- Add sodium nitrite solution gradually over 3 hours at the same temperature.
- Allow the mixture to warm to room temperature overnight.
- Basify with aqueous sodium hydroxide to alkaline pH.
- Extract with an organic solvent such as diethyl ether or dichloromethane.
- Evaporate solvent to obtain 2-bromopyridine derivative.
Fluorination via Improved Balz-Schiemann Reaction and Electrophilic Fluorination
Fluorination of pyridine derivatives can be achieved by:
- Balz-Schiemann reaction: Diazotization of aminopyridines followed by thermal decomposition of diazonium tetrafluoroborates to introduce fluorine at the desired position.
Electrophilic fluorination: Using reagents like Selectfluor® to fluorinate dihydropyridine intermediates under mild conditions.
-
- Aminopyridines such as 2-amino-6-picoline are diazotized and converted to fluoropyridines.
- Electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® at 0 °C in acetonitrile yields 3-fluoro-3,6-dihydropyridines.
- These intermediates undergo elimination of hydrogen fluoride to form 3-fluoropyridines.
Introduction of Difluoromethyl Group
The difluoromethyl group can be introduced at the 6-position of the pyridine ring by:
- Nucleophilic substitution using reagents such as bromodifluoromethyltrimethylsilane or related fluorinated alkylating agents.
Photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under visible light catalysis, followed by condensation with ammonia to form fluoropyridines bearing difluoromethyl substituents.
-
- α,α-Difluoro-β-iodoketones are prepared by reaction of ketones with bromodifluoromethyltrimethylsilane and Bu4NBr at 80 °C.
- Subsequent addition of iodine monochloride forms the iodoketones.
- Under blue LED irradiation with fac-Ir(ppy)3 catalyst, these intermediates couple with silyl enol ethers.
- One-pot condensation with ammonium acetate yields fluoropyridines with difluoromethyl groups in good yields (up to 80%).
Hydrogenation and Reduction Steps
Some synthetic routes involve reduction of nitro groups to amines using Raney nickel under hydrogen pressure (40 psi) in methanol at room temperature.
- This step converts nitropyridines to aminopyridines, which can then be subjected to diazotization and fluorination steps.
Data Tables Summarizing Key Preparation Steps
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(difluoromethyl)-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives.
Coupling Products: Biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-Bromo-6-(difluoromethyl)-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: Employed in the study of biological pathways and the development of chemical probes.
Agricultural Chemistry: Used in the synthesis of agrochemicals, such as herbicides or insecticides.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can facilitate further functionalization.
Comparaison Avec Des Composés Similaires
Research Findings and Data Insights
- Synthetic Utility : Bromine at position 2 in pyridine derivatives is preferred for palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of antiviral agents .
- Fluorine’s Role : Fluorine at position 3 increases metabolic stability by reducing cytochrome P450-mediated oxidation, a critical advantage in drug design .
- Thermodynamic Stability : Computational studies on fluoropyridines suggest that fluorine substitution at position 3 reduces ring strain compared to position 2, enhancing stability .
Activité Biologique
2-Bromo-6-(difluoromethyl)-3-fluoropyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H4BrF3N
- Molecular Weight : 238.01 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C(F)(F)C1=C(C=CN=C1Br)C(=C)C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth. Preliminary studies suggest that it may be effective against certain bacterial strains, although specific data on its spectrum of activity remains limited.
- Anticancer Properties : Recent studies have highlighted the compound's promising anticancer effects. It has shown significant inhibitory activity against various cancer cell lines, indicating potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The presence of the bromine and fluorine atoms may enhance the compound's ability to interact with enzymes involved in cancer cell proliferation and survival.
- Cell Signaling Pathways : The compound may modulate key signaling pathways that regulate cell growth and apoptosis, leading to reduced tumor growth and increased cancer cell death.
Anticancer Studies
A notable study evaluated the efficacy of this compound against several human cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 0.250 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 0.300 | Disruption of cell cycle progression |
These findings indicate a strong potential for the compound in targeting aggressive cancer types, particularly triple-negative breast cancer (TNBC) .
Antimicrobial Studies
In antimicrobial assays, this compound demonstrated notable activity against Gram-positive bacteria, with an MIC value suggesting effectiveness comparable to established antibiotics. Further exploration into its mechanism revealed potential interference with bacterial cell wall synthesis .
Case Studies
-
Case Study on Breast Cancer :
A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in metastatic potential in vivo. Mice treated with the compound exhibited fewer metastatic nodules compared to control groups, highlighting its therapeutic potential . -
Toxicology Assessment :
A toxicity study conducted on healthy mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Q & A
Q. What synthetic strategies are recommended for preparing 2-Bromo-6-(difluoromethyl)-3-fluoropyridine, and how can competing reactivities of bromo and difluoromethyl groups be managed?
- Methodological Answer : A multi-step approach involving halogenation and fluorination is typically employed. For example, bromination at the 2-position of pyridine derivatives can be achieved using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions. Introducing the difluoromethyl group may require selective fluorination via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Competing reactivities can be mitigated by optimizing reaction temperature, solvent polarity (e.g., DCM or THF), and sequential protection/deprotection strategies. Intermediate characterization via H NMR and ESIMS ensures regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- H/F NMR : Critical for confirming substitution patterns and fluorine environments. For example, F NMR can distinguish between -CF₂H and aromatic fluorine signals.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s M/M+2 peaks).
- Rotational Spectroscopy : Used to determine magnetic susceptibility anisotropies and quadrupole moments, as demonstrated in fluoropyridine analogs .
Advanced Research Questions
Q. How can computational methods predict the molecular conformation and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(3df,2pd)) are used to model equilibrium geometries and electron density distributions. Non-local contributions to magnetic susceptibility can be estimated by subtracting atomic contributions from experimental Zeeman effect data. Computational results for fluoropyridines show linear correlations between out-of-plane π-electron density and susceptibility anisotropies, aiding in predicting unmeasured analogs .
Q. How should discrepancies between experimental magnetic susceptibility data and theoretical models be addressed?
- Methodological Answer : Discrepancies often arise from non-local electron contributions or incomplete basis sets in calculations. A hybrid approach combining experimental rotational Zeeman spectra (to derive , , ) with CNDO/2-π electron density models can reconcile differences. For example, fluorine’s electron-withdrawing effects reduce non-local contributions in ortho-substituted pyridines, requiring adjusted scaling factors in simulations .
Q. What solvent systems and reaction conditions optimize the synthesis of derivatives like pyrrole-carboxylates from this compound?
- Methodological Answer : Reductive coupling using NaBH₄ in ethanol at 0–5°C minimizes side reactions (e.g., over-reduction). For N-tosylation, polar aprotic solvents (DMF or DMSO) enhance nucleophilicity. Solubility challenges in eco-friendly solvents (e.g., 2-MeTHF) can be addressed by blending with 3-fluoropyridine analogs to reduce backbone rigidity, as shown in polymer studies .
Q. How does the difluoromethyl group influence reaction pathways in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The -CF₂H group exerts both steric and electronic effects:
- Electron-Withdrawing Effect : Activates the pyridine ring for nucleophilic aromatic substitution at the 3-fluoro position.
- Steric Hindrance : Limits access to the 6-position, favoring couplings (e.g., Suzuki-Miyaura) at the 2-bromo site.
Mechanistic studies using Hammett parameters or kinetic isotope effects (KIEs) can quantify these influences .
Q. What degradation pathways are observed under varying storage conditions, and how can stability be improved?
- Methodological Answer : Hydrolysis of the difluoromethyl group (to -COOH) is a common degradation pathway in humid environments. Stability is enhanced by storing in anhydrous, sealed containers under inert gas (N₂ or Ar). Accelerated aging studies via thermal gravimetric analysis (TGA) and HPLC monitoring identify optimal storage temperatures (e.g., –20°C for long-term stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
